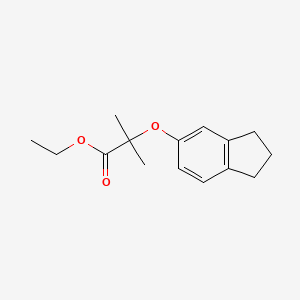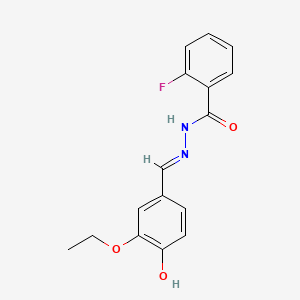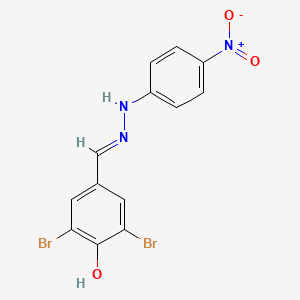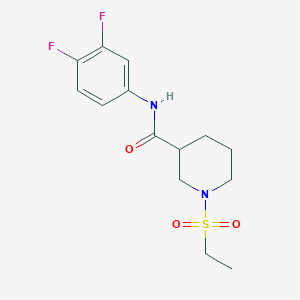
ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate, also known as EIDD-2801, is a promising antiviral drug candidate. It belongs to the class of nucleoside analogues and has shown broad-spectrum activity against various RNA viruses, including coronaviruses, influenza viruses, and respiratory syncytial viruses.
Wirkmechanismus
Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate works by inhibiting the viral RNA polymerase, which is essential for the replication of RNA viruses. The drug is incorporated into the viral RNA during replication, leading to the introduction of errors in the viral genome. These errors, or mutations, can render the virus non-functional or less pathogenic. ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate has been shown to be effective against different RNA viruses, including coronaviruses, influenza viruses, and respiratory syncytial viruses.
Biochemical and Physiological Effects
ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate has been shown to have low toxicity in vitro and in vivo. The drug is rapidly metabolized in the liver, and the resulting metabolites are excreted in the urine. ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate has several advantages for lab experiments. It is a potent antiviral drug candidate with broad-spectrum activity against various RNA viruses. It has a high barrier to resistance, making it less likely for the virus to develop resistance against the drug. Moreover, ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate has a favorable pharmacokinetic profile and low toxicity.
However, there are also some limitations to using ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate in lab experiments. The drug is relatively expensive to synthesize, and the overall yield is low. Moreover, the drug has not yet been approved for human use, and its safety and efficacy in clinical trials are still being evaluated.
Zukünftige Richtungen
There are several future directions for the development of ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate. One direction is to optimize the synthesis method to increase the yield and reduce the cost of the drug. Another direction is to conduct further preclinical and clinical studies to evaluate the safety and efficacy of the drug in humans. Moreover, the drug could be combined with other antiviral agents to increase its efficacy and reduce the likelihood of resistance. Finally, ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate could be further developed as a prophylactic agent to prevent viral infections.
Synthesemethoden
The synthesis of ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate involves several steps, including the preparation of the key intermediate 2,3-dihydro-1H-inden-5-ol, followed by the coupling reaction with ethyl 2-bromo-2-methylpropanoate. The final product is obtained by esterification of the resulting acid with ethanol. The overall yield of this process is around 10%, and the purity of the final product is typically greater than 99%.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate has been extensively studied in vitro and in vivo for its antiviral activity against various RNA viruses. In a recent study, ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate was shown to be effective against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. The drug was able to reduce viral replication in human airway epithelial cells and in a mouse model of SARS-CoV-2 infection. Moreover, ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate showed a high barrier to resistance, meaning that the virus is unlikely to develop resistance against the drug.
Eigenschaften
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-17-14(16)15(2,3)18-13-9-8-11-6-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHVITAZTXFDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl](2-thienyl)methanol](/img/structure/B6050582.png)

![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6050623.png)
![3-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}pyridine](/img/structure/B6050624.png)
![5-benzyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6050631.png)

![7-(2-fluorobenzyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050647.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6050650.png)
![7-bromo-5-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6050654.png)

![propyl N-[2-oxo-4-(2-oxo-2-propoxyethoxy)-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6050659.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6050667.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6050673.png)
![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6050677.png)